molecular formula C13H15N3 B008644 N-Cyanoethyltryptamine CAS No. 105115-85-3

N-Cyanoethyltryptamine

Cat. No. B008644
M. Wt: 213.28 g/mol
InChI Key: HGYHTHWLJDVNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyanoethyltryptamine (NCET) is a chemical compound belonging to the tryptamine family. It is a psychoactive substance that has been the subject of scientific research due to its potential therapeutic applications. NCET is a derivative of tryptamine, which is a naturally occurring compound found in many plants and animals. It is synthesized by the addition of a cyanoethyl group to the indole ring of tryptamine.

Mechanism Of Action

N-Cyanoethyltryptamine acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It binds to this receptor and activates it, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of N-Cyanoethyltryptamine.

Biochemical And Physiological Effects

N-Cyanoethyltryptamine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This increase in BDNF levels is believed to be responsible for the neuroprotective effects of N-Cyanoethyltryptamine. N-Cyanoethyltryptamine has also been shown to increase levels of the antioxidant glutathione, which protects cells from oxidative damage.

Advantages And Limitations For Lab Experiments

N-Cyanoethyltryptamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on the brain can be easily measured. However, N-Cyanoethyltryptamine is a psychoactive substance, and its use in lab experiments requires careful consideration of ethical and safety issues.

Future Directions

There are several potential future directions for research on N-Cyanoethyltryptamine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-Cyanoethyltryptamine's neuroprotective effects make it a promising candidate for further study in this area. Another potential future direction is the development of new derivatives of N-Cyanoethyltryptamine with improved therapeutic properties.
In conclusion, N-Cyanoethyltryptamine is a psychoactive substance that has been the subject of scientific research for its potential therapeutic applications. Its synthesis method is relatively simple, and it has been shown to have antidepressant, anxiolytic, and neuroprotective effects. Further research is needed to explore its potential use as a treatment for neurodegenerative diseases and to develop new derivatives with improved therapeutic properties.

Synthesis Methods

The synthesis of N-Cyanoethyltryptamine involves the reaction of tryptamine with acrylonitrile in the presence of a catalyst such as sodium hydride. The cyanoethyl group is added to the indole ring of tryptamine, resulting in the formation of N-Cyanoethyltryptamine. The process of synthesizing N-Cyanoethyltryptamine is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-Cyanoethyltryptamine has been studied extensively for its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and analgesic properties. N-Cyanoethyltryptamine has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

105115-85-3

Product Name

N-Cyanoethyltryptamine

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

3-[2-(1H-indol-2-yl)ethylamino]propanenitrile

InChI

InChI=1S/C13H15N3/c14-7-3-8-15-9-6-12-10-11-4-1-2-5-13(11)16-12/h1-2,4-5,10,15-16H,3,6,8-9H2

InChI Key

HGYHTHWLJDVNPB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)CCNCCC#N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCNCCC#N

synonyms

N-cyanoethyltryptamine

Origin of Product

United States

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